
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is substituted with an ethyl and a methyl group on the nitrogen atom and a carboxamide group at the second position. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is then alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the second position of the pyrrolidine ring through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Substituted derivatives with different functional groups replacing the carboxamide group.
Scientific Research Applications
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the GABAergic or dopaminergic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with a different spatial arrangement of substituents.
N-Ethyl-N-methylpyrrolidine-2-carboxamide: A compound without the chiral center, lacking the (2R) configuration.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties, influencing its interaction with biological targets.
Functional Groups: The presence of both ethyl and methyl groups on the nitrogen atom and the carboxamide group at the second position contribute to its unique chemical and biological properties.
This detailed article provides a comprehensive overview of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2R)-N-ethyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YZVUUIYIBPCBSR-SSDOTTSWSA-N |
Isomeric SMILES |
CCN(C)C(=O)[C@H]1CCCN1 |
Canonical SMILES |
CCN(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


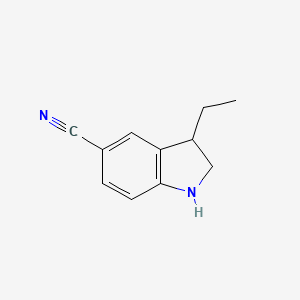
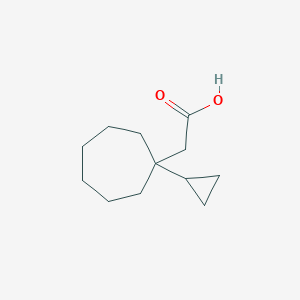
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
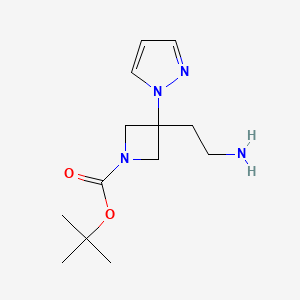
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
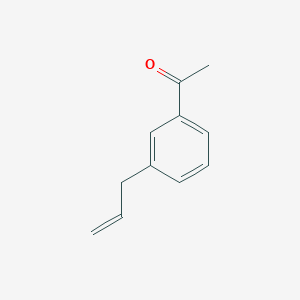
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
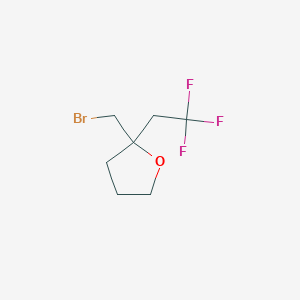
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)
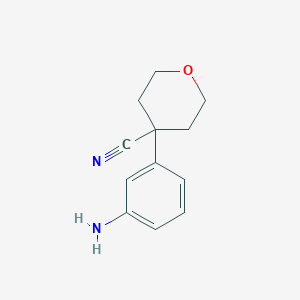
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
